JNK Inhibition vs. ERK-targeting Magnolin
Galbacin demonstrates a distinct and well-defined activity as a pan-JNK inhibitor, with low micromolar IC50 values against all three isoforms. This is in stark contrast to the structurally similar lignan (+)-Magnolin, which is a potent inhibitor of ERK1/2 but does not significantly target JNK at comparable concentrations [1]. Galbacin's JNK1 IC50 of 1.7 µM represents a key point of differentiation from other lignans. For example, the related compound Machilin A exhibits an IC50 of 3.0 µM against CYP1A2, an off-target, rather than a defined kinase profile [2]. This specific JNK-inhibitory signature positions Galbacin as a more precise tool for dissecting the role of the JNK branch of the MAPK cascade.
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | JNK1 IC50 = 1.7 µM; JNK2 IC50 = 2.9 µM; JNK3 IC50 = 1.74 µM |
| Comparator Or Baseline | (+)-Magnolin: ERK1 IC50 = 87 nM; ERK2 IC50 = 16.5 nM (no significant JNK inhibition reported) |
| Quantified Difference | Galbacin targets JNK family at low micromolar concentrations, while Magnolin targets ERK family at sub-nanomolar concentrations. |
| Conditions | In vitro kinase assays |
Why This Matters
For researchers investigating the JNK branch of the MAPK pathway, Galbacin provides a targeted chemical tool that Magnolin cannot substitute, ensuring experimental specificity.
- [1] TargetMol. (n.d.). d-Epigalbacin Product Information (TN7121) and Magnolin Product Information (T3857). View Source
- [2] Selective inhibitory effects of machilin A isolated from Machilus thunbergii on human cytochrome P450 1A and 2B6. (n.d.). View Source
